Methyl 4,6-difluoro-1H-indazole-3-carboxylate
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Overview
Description
Methyl 4,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-difluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Methyl 4,6-difluoro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar structure but lacks fluorine atoms.
3-Methyl-4,5,6,7-tetrafluoro-1H-indazole: Contains more fluorine atoms and different substitution pattern.
Uniqueness
Methyl 4,6-difluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 4 and 6 positions enhances the compound’s stability and may improve its pharmacokinetic properties compared to non-fluorinated analogs .
Biological Activity
Methyl 4,6-difluoro-1H-indazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Overview of this compound
This compound is a derivative of the indazole scaffold, characterized by the presence of fluorine atoms at the 4 and 6 positions. The indazole structure is known for its versatility in interacting with various biological targets, making it a significant candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, it acts on the fibroblast growth factor receptor (FGFR), demonstrating promising inhibitory activity with an IC50 value as low as 15 nM .
- Cell Cycle Regulation : Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation, such as Bcl-2 and Bax .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |
Study B | Various | < 15 | FGFR inhibition |
In one study, treatment with this compound resulted in a significant reduction in cell viability in K562 leukemia cells. The compound induced apoptosis in a dose-dependent manner, affecting both early and late apoptotic stages .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against several bacterial strains, though further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Case Study 1: Antitumor Activity
In a controlled laboratory setting, this compound was administered to mice bearing xenografts of human tumors. The results indicated a significant delay in tumor growth compared to control groups. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the indazole ring significantly influenced the biological activity of derivatives. Compounds with additional fluorine substitutions showed enhanced potency against FGFRs and improved selectivity towards cancer cell lines .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 4,6-difluoro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
NTOFSOWVDHOQMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
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